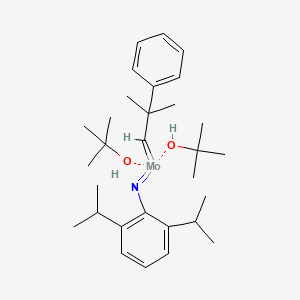

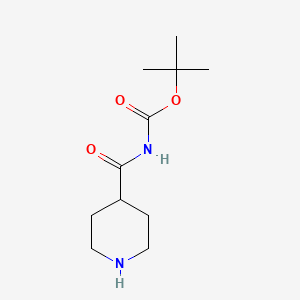

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

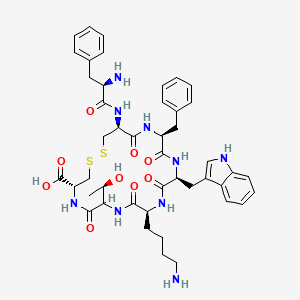

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) is an organometallic compound known for its catalytic properties. It is often referred to as Schrock’s Catalyst and is widely used in various chemical reactions, particularly in olefin metathesis. This compound is characterized by its yellow to orange powder appearance and is sensitive to air and moisture .

Méthodes De Préparation

The synthesis of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanide and neopentylidene ligand. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization .

Analyse Des Réactions Chimiques

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) undergoes various types of chemical reactions, including:

Olefin Metathesis: This compound is highly effective in metathesizing ordinary olefins, especially terminal olefins.

Cross-Metathesis: It facilitates the cross-metathesis of aliphatic alkenes with 2-vinyl aromatics.

Common reagents used in these reactions include terminal olefins, norbornene, and substituted norbornadiene monomers. The major products formed from these reactions are polymers with all-cis configurations and often isotactic structures .

Applications De Recherche Scientifique

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and ROMP.

Medicine: It plays a role in the development of new pharmaceuticals and therapeutic agents.

Industry: The compound is employed in the production of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) involves the formation of a metallacyclobutane intermediate during the olefin metathesis reaction. This intermediate undergoes a series of [2+2] cycloaddition and cycloreversion steps, leading to the exchange of alkylidene groups between olefins. The compound’s high reactivity and selectivity are attributed to the steric and electronic properties of the 2,6-diisopropylphenyl and neopentylidene ligands .

Comparaison Avec Des Composés Similaires

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) is unique compared to other similar compounds due to its high efficiency and selectivity in olefin metathesis reactions. Similar compounds include:

Molybdenum(VI) bis(hexafluoro-t-butoxide): This compound also exhibits high reactivity in olefin metathesis but differs in its ligand structure.

Molybdenum(VI) bis(tert-butoxide): Another variant with different ligand properties, affecting its reactivity and selectivity.

These comparisons highlight the uniqueness of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) in terms of its catalytic performance and applications.

Propriétés

Formule moléculaire |

C30H49MoNO2 |

|---|---|

Poids moléculaire |

551.7 g/mol |

Nom IUPAC |

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2-methylpropan-2-ol |

InChI |

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-4(2,3)5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,1-3H3; |

Clé InChI |

ABJROOAKUSMYAZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)O.CC(C)(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)

![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)

![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)

![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)